N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide
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Overview
Description
N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol It is known for its unique spirocyclic structure, which consists of a cyclopropyl group attached to a 5-azaspiro[24]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; conditions depend on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxylate
- N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxylamide
- N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxylhydrazide
Uniqueness
N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is unique due to its specific spirocyclic structure and the presence of a cyclopropyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1869702-65-7 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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